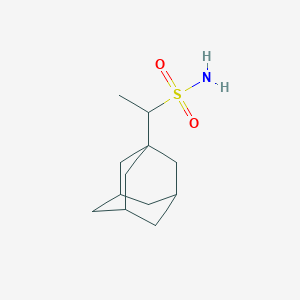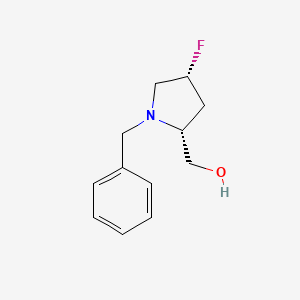
((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a benzyl group, a fluorine atom, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Hydroxymethylation: The hydroxymethyl group is introduced through a reduction reaction, often using sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using hydrogenation catalysts.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of de-benzylated products.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new therapeutic agents, particularly in the field of central nervous system disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its fluorinated structure may impart desirable properties such as increased stability and lipophilicity.
Mechanism of Action
The mechanism of action of ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom may enhance binding affinity to certain receptors or enzymes, while the benzyl group may contribute to hydrophobic interactions. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
((2R,4R)-1-benzyl-4-chloropyrrolidin-2-yl)methanol: Similar structure with a chlorine atom instead of fluorine.
((2R,4R)-1-benzyl-4-bromopyrrolidin-2-yl)methanol: Similar structure with a bromine atom instead of fluorine.
((2R,4R)-1-benzyl-4-iodopyrrolidin-2-yl)methanol: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol imparts unique properties such as increased metabolic stability and altered electronic effects. These characteristics can influence the compound’s reactivity and biological activity, making it distinct from its halogenated analogs.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[(2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12-/m1/s1 |
InChI Key |
OTOSXFWOPVAVJX-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@H](CN([C@H]1CO)CC2=CC=CC=C2)F |
Canonical SMILES |
C1C(CN(C1CO)CC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



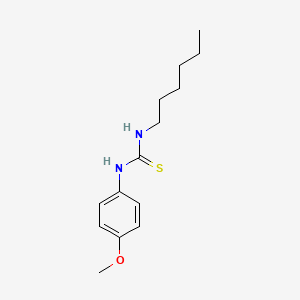
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12454943.png)
![4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B12454947.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)
![4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B12454954.png)

![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12454960.png)
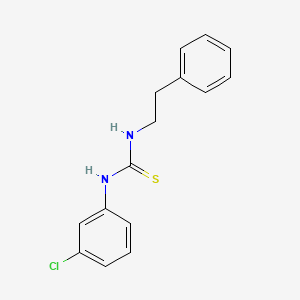

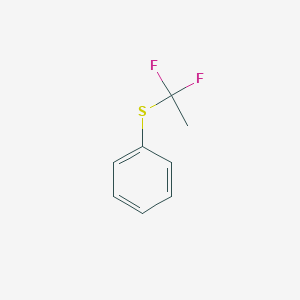
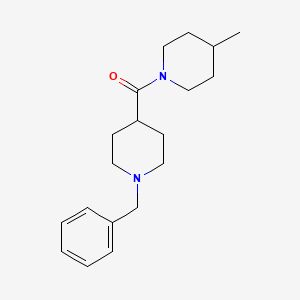
![3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12454990.png)
